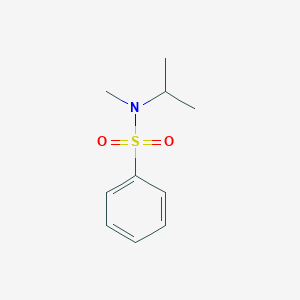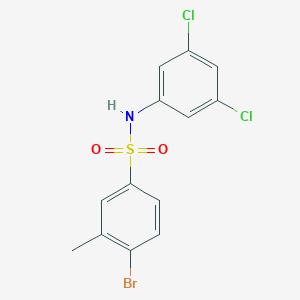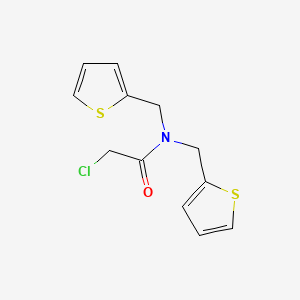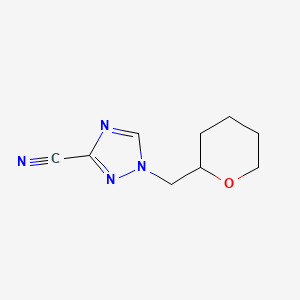
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BMB, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. The inhibition of CA IX by BMB has been shown to have antitumor effects, making it a promising candidate for cancer therapy.
Mecanismo De Acción
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide inhibits the activity of CA IX, which is an enzyme that plays a role in regulating the pH of cells. CA IX is overexpressed in many types of cancer cells, where it helps to maintain an acidic extracellular environment that promotes tumor growth and metastasis. By inhibiting CA IX, 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide disrupts this acidic environment and reduces the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor effects, 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have anti-inflammatory and neuroprotective effects. 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been investigated for its potential to treat glaucoma by reducing intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, which makes it a valuable tool for studying the role of CA IX in cancer and other diseases. 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is also stable and easy to handle, which makes it a convenient compound for lab experiments. However, 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has some limitations, such as its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. One direction is to investigate the use of 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Another direction is to explore the potential of 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide for treating other conditions, such as glaucoma and epilepsy. Additionally, further research is needed to understand the mechanism of action of 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and to identify any potential off-target effects.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide as a white crystalline solid with a melting point of 137-139°C. The purity of 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic conditions. 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy. In addition, 5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been studied for its potential to treat other conditions, such as glaucoma and epilepsy.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO3S/c1-11(2)9-17(10-12(3)4)21(18,19)15-8-13(16)6-7-14(15)20-5/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNQJGQERYWTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)


![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)


